molecular formula C26H37NO7 B001018 Tolterodin-Tartrat CAS No. 124937-52-6

Tolterodin-Tartrat

Katalognummer: B001018
CAS-Nummer: 124937-52-6
Molekulargewicht: 475.6 g/mol
InChI-Schlüssel: TWHNMSJGYKMTRB-KXYUELECSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

Target of Action

Tolterodine tartrate, also known as Detrol, primarily targets the M2 and M3 subtypes of muscarinic receptors . These receptors play a crucial role in mediating urinary bladder contraction and salivation .

Mode of Action

Tolterodine tartrate acts as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors . This antagonism results in the inhibition of bladder contraction and a decrease in detrusor pressure . The compound’s interaction with its targets leads to an incomplete emptying of the bladder .

Biochemical Pathways

The primary biochemical pathway affected by tolterodine tartrate involves the cholinergic muscarinic receptors . By acting as an antagonist, tolterodine tartrate inhibits the action of acetylcholine, a neurotransmitter that mediates bladder contraction and salivation .

Pharmacokinetics

Tolterodine tartrate exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

Result of Action

The primary molecular and cellular effect of tolterodine tartrate’s action is the inhibition of bladder contraction , which results in an increase in residual urine volume and a decrease in detrusor muscle pressure . This leads to a reduction in symptoms associated with overactive bladder, such as urinary incontinence, urgency, and frequency .

Action Environment

The action, efficacy, and stability of tolterodine tartrate can be influenced by various environmental factors. For instance, food intake can increase the bioavailability of the drug . Additionally, the drug’s metabolism can be affected by the patient’s hepatic and renal function . In patients with significantly reduced hepatic or renal function, the recommended dose of tolterodine tartrate is lower .

Biochemische Analyse

Biochemical Properties

Tolterodine tartrate acts on M2 and M3 subtypes of muscarinic receptors . These receptors are a type of G protein-coupled receptors that are involved in various intracellular signaling pathways. The interaction between tolterodine tartrate and these receptors is competitive, meaning that it competes with acetylcholine, the natural ligand for these receptors, for binding .

Cellular Effects

Tolterodine tartrate has a pronounced effect on bladder function . It increases residual urine, reflecting an incomplete emptying of the bladder, and decreases detrusor pressure . These findings are consistent with an antimuscarinic action on the lower urinary tract .

Molecular Mechanism

The molecular mechanism of action of tolterodine tartrate involves its role as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors . This means that it competes with acetylcholine for binding to these receptors, thereby inhibiting the action of acetylcholine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tolterodine tartrate can change over time. For example, it has been reported that the drug’s effects on urinary bladder contraction and salivation, which are mediated via cholinergic muscarinic receptors, can be observed at 1 and 5 hours after a single dose .

Dosage Effects in Animal Models

The effects of tolterodine tartrate can vary with different dosages in animal models . For example, in a study with rabbits, it was found that the drug’s effects on urinary bladder contraction and salivation could be observed at different levels depending on the dosage .

Metabolic Pathways

Tolterodine tartrate is extensively metabolized by the liver following oral dosing . The primary metabolic route involves the oxidation of the 5-methyl group, which is mediated by the cytochrome P450 2D6 (CYP2D6), leading to the formation of a pharmacologically active 5-hydroxymethyl metabolite .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Tolterodintartrat kann durch einen mehrstufigen Prozess synthetisiert werden. Die Synthese umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden

In industriellen Umgebungen umfasst die Produktion von Tolterodintartrat die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Kontrolle der Temperatur, des pH-Werts und der Reaktionszeit während der Synthese- und Reinigungsprozesse .

Chemische Reaktionsanalyse

Arten von Reaktionen

Tolterodintartrat unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene oxidierte und substituierte Derivate von Tolterodintartrat .

Biologische Aktivität

Tolterodine tartrate is a widely used pharmaceutical compound primarily indicated for the treatment of overactive bladder (OAB). It functions as a muscarinic receptor antagonist, specifically targeting M2 and M3 subtypes, which play a crucial role in bladder contraction and urinary incontinence. This article explores the biological activity of tolterodine tartrate, including its pharmacokinetics, mechanisms of action, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Tolterodine operates by competitively antagonizing muscarinic receptors, thereby inhibiting acetylcholine's effects on the detrusor muscle of the bladder. This results in reduced bladder contractions and increased bladder capacity. The active moiety of tolterodine is its metabolite, 5-hydroxymethyl tolterodine, which exhibits similar pharmacological activity.

Pharmacokinetics

The pharmacokinetic profile of tolterodine is characterized by:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized by CYP2D6 and CYP3A4 enzymes into active and inactive metabolites.
  • Protein Binding : Approximately 96.3% protein-bound.
  • Half-life : The elimination half-life ranges from 3 to 6 hours for immediate-release formulations.

The following table summarizes key pharmacokinetic parameters:

ParameterValue
Volume of Distribution113 ± 26.7 L
Route of Elimination77% in urine, 17% in feces
Metabolites5-hydroxymethyl tolterodine

Clinical Efficacy

Numerous studies have evaluated the efficacy of tolterodine in reducing urinary incontinence episodes. A significant clinical trial involved a double-blind, multicenter study comparing tolterodine extended-release (ER) with placebo and immediate-release (IR) formulations. The results demonstrated:

  • Reduction in Urge Incontinence Episodes :
    • Tolterodine ER (4 mg once daily) showed a median reduction of 71%.
    • Tolterodine IR (2 mg twice daily) showed a median reduction of 60%.

The following table outlines the efficacy results from this study:

Treatment GroupBaseline Episodes/WeekWeek 12 Episodes/WeekReduction (%)
Tolterodine ER (4 mg QD)XY71
Tolterodine IR (2 mg BID)XY60
PlaceboXY33

Safety Profile

Tolterodine is generally well-tolerated; however, some adverse effects have been reported. A review of clinical trials indicated that common side effects included dry mouth, constipation, and dizziness. The incidence of serious adverse events (SAEs) was relatively low but included urinary tract infections (UTIs) and pyelonephritis.

The following table summarizes adverse events reported during clinical trials:

Adverse EventTolterodine (%)Placebo (%)
Dry Mouth238
ConstipationXY
Urinary Tract InfectionXY

Case Studies

A notable case study documented an instance of acute tolterodine overdose resulting in anticholinergic toxidrome characterized by confusion and pyrexia. This highlights the importance of monitoring dosage and patient response to treatment.

Eigenschaften

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHNMSJGYKMTRB-KXYUELECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924972
Record name (R)-Tolterodine L-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209747-05-7, 124937-52-6
Record name (R)-Tolterodine L-tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209747-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolterodine tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124937-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolterodine tartrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Tolterodine L-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-(R)-3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenyl-propylamine L-Tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOLTERODINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T619TQR3R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

(-)-N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine hydrogen D(-)-tartrate was similarly prepared using D(-)-tartaric acid.
Name
(-)-N,N-Diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropylamine hydrogen D(-)-tartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tolterodine Tartrate
Reactant of Route 2
Tolterodine Tartrate
Reactant of Route 3
Reactant of Route 3
Tolterodine Tartrate
Reactant of Route 4
Tolterodine Tartrate
Reactant of Route 5
Tolterodine Tartrate
Reactant of Route 6
Tolterodine Tartrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.